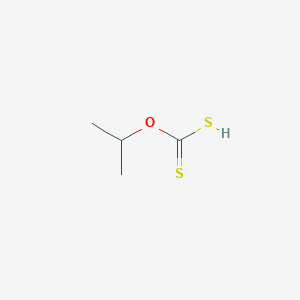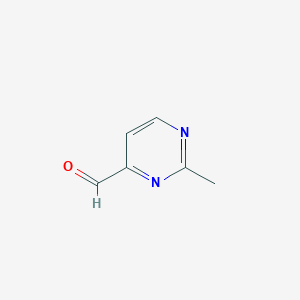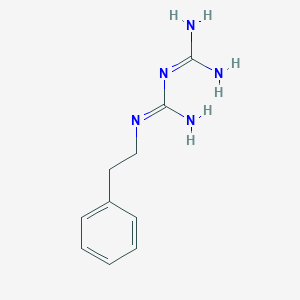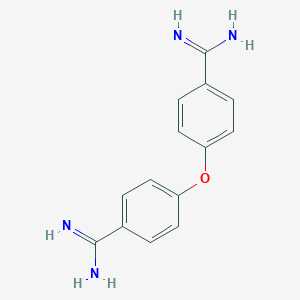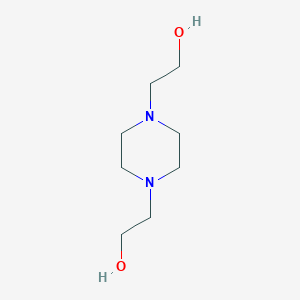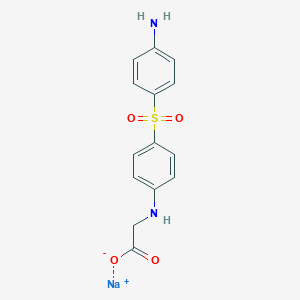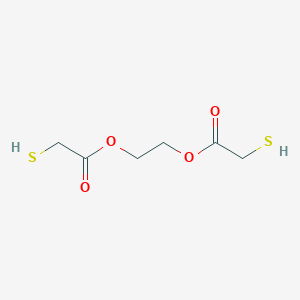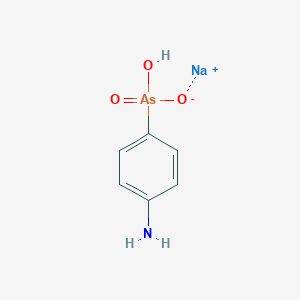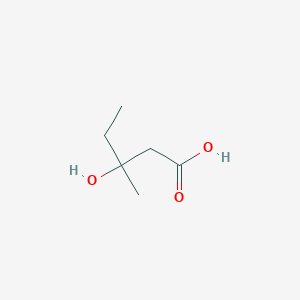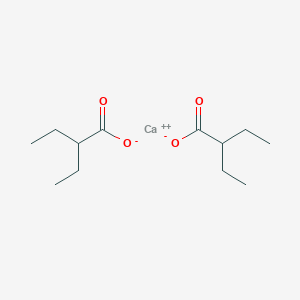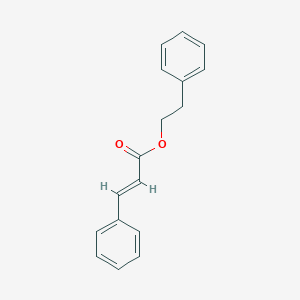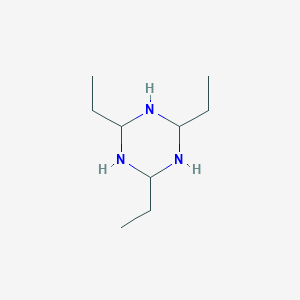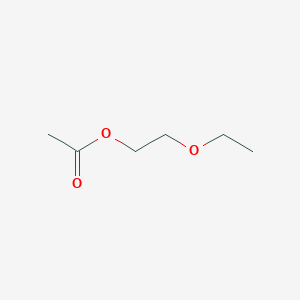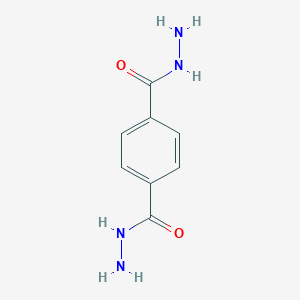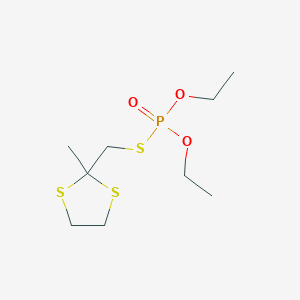
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DEMDT or O-Et-O-(S)-P(S)(CH₂S)₂CH₃ and has a molecular formula of C₉H₁₉O₂PS₃.
Mechanism Of Action
The mechanism of action of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form adducts. These adducts can then undergo further reactions to form the desired products.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane have not been extensively studied. However, it has been found to be relatively non-toxic and has low acute toxicity.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research involving 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane. One potential direction is the synthesis of new organophosphorus compounds using DEMDT as a phosphorus source. Another direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, the compound's potential applications in the field of medicine and drug development could also be explored.
Synthesis Methods
The synthesis of 2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane involves the reaction of 2-methyl-1,3-dithiolane with diethyl phosphorochloridothionate in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the synthesis of organophosphorus compounds, which are widely used as pesticides, herbicides, and insecticides. DEMDT is also used as a phosphorus source in the synthesis of other phosphorus-containing compounds.
properties
CAS RN |
1081-95-4 |
|---|---|
Product Name |
2-(Diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
Molecular Formula |
C9H19O3PS3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C9H19O3PS3/c1-4-11-13(10,12-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
InChI Key |
APVJSTCJOJGSPI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Canonical SMILES |
CCOP(=O)(OCC)SCC1(SCCS1)C |
Other CAS RN |
1081-95-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



